![molecular formula C18H14N2O4S2 B2944449 (5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329078-85-5](/img/structure/B2944449.png)
(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N2O4S2 and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality (5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidin-4-one, including those structurally similar to the specified compound, exhibit potent antimicrobial properties. These compounds have shown significant activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics, highlighting their potential as novel antimicrobial agents. The specific modifications on the benzene ring, such as hydroxy, methoxy, nitro, and chloro groups, play a crucial role in enhancing their antimicrobial efficacy (Vicini et al., 2006).
Antiproliferative Activity
Some derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The presence of the nitro group on the thiazolidinone moiety, along with specific substitutions on the aryl ring, significantly contributes to their antiproliferative effects. This research indicates the potential of these compounds in the development of new anticancer therapies (Chandrappa et al., 2008).
Anti-Inflammatory and Antimicrobial Studies
Another study reports the synthesis of pyrimidinothiazolidinones with both anti-inflammatory and antimicrobial properties. These compounds were prepared via a one-pot synthesis method and evaluated for their biological activities. Some of the synthesized compounds demonstrated moderate anti-inflammatory activity and promising antibacterial and antifungal effects (Lingappa et al., 2010).
Anticancer Properties
The synthesis and evaluation of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives for their cell antiproliferation activity revealed that certain derivatives possess potent anticancer properties. The effectiveness of these compounds across different carcinoma cell lines, including breast, leukemia, and nasopharyngeal cancer cell lines, has been documented, showcasing their potential in cancer treatment (Patil et al., 2010).
properties
IUPAC Name |
(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-15-8-7-13(9-14(15)20(22)23)10-16-17(21)19(18(25)26-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXIHNQNTFGQFH-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
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